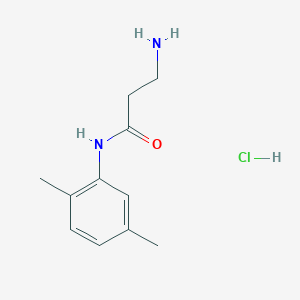
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride, also known as DMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMBA is a β-alanine derivative that has shown promise in various studies for its ability to modulate certain physiological and biochemical processes.
作用機序
The mechanism of action of N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, which is involved in inflammation and cancer cell growth. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to activate the AMPK pathway, which plays a role in cellular energy regulation and metabolism.
Biochemical and Physiological Effects:
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can inhibit the proliferation of cancer cells and induce apoptosis. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to reduce inflammation and oxidative stress in vitro and in vivo. In animal studies, N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
実験室実験の利点と制限
One advantage of using N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride in lab experiments is its relatively low toxicity compared to other compounds. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to have good stability and solubility in water, making it easy to work with in experiments. However, one limitation is that N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can be expensive to synthesize, which may limit its use in certain experiments.
将来の方向性
There are several future directions for N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride research. One area of interest is its potential as a treatment for diabetes and other metabolic disorders. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also shown promise as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, more research is needed to explore the potential side effects of N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride and to optimize its synthesis and formulation for use in clinical settings.
Conclusion:
In conclusion, N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride, or N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride, is a promising compound that has shown potential in various fields of scientific research. Its ability to modulate physiological and biochemical processes makes it a potential treatment for diseases such as cancer and diabetes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride involves the reaction of β-alanine with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N~1~-(2,5-dimethylphenyl)-beta-alaninamide, which is then converted into the hydrochloride salt form through the addition of hydrochloric acid.
科学的研究の応用
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has been studied extensively for its potential therapeutic applications in various fields of research. One area of interest is its potential as an anti-cancer agent. Studies have shown that N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-amino-N-(2,5-dimethylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMVWKHZTYXHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

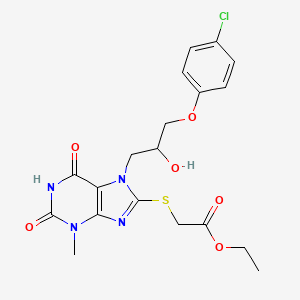
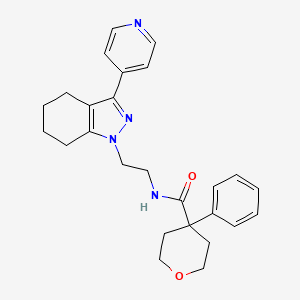
![N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2939506.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2939507.png)
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2939508.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2939511.png)
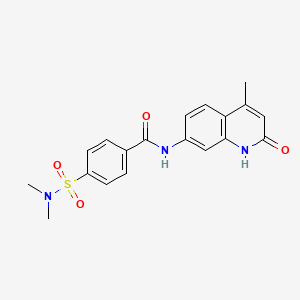
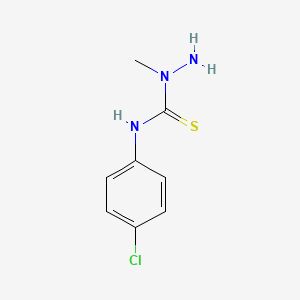
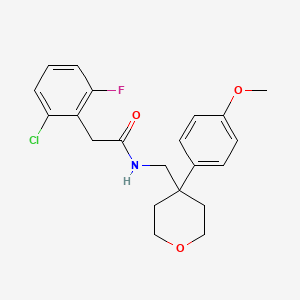

![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)
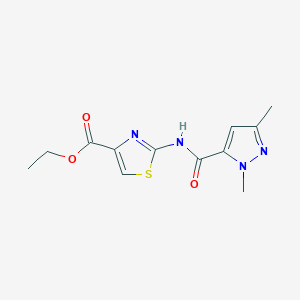
![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)